

The Chemical Architecture of Mikanin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Mikanin

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Shanghai, China – November 20, 2025 – This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of **Mikanin**, a naturally occurring flavonoid. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Mikanin, a flavone derivative, is systematically named 3,5-dihydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one.^[1] Its chemical identity is well-established and characterized by the following identifiers:

Property	Value
Molecular Formula	C ₁₈ H ₁₆ O ₇
Molecular Weight	344.32 g/mol
CAS Number	4324-53-2
IUPAC Name	3,5-dihydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
SMILES	<chem>COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O</chem>

The core structure of **Mikanin** consists of a chromen-4-one (flavone) backbone with two hydroxyl groups at positions 3 and 5, two methoxy groups at positions 6 and 7, and a 4-methoxyphenyl group attached at position 2.

Figure 1: Chemical Structure of **Mikanin**.

Spectroscopic Data for Structural Elucidation

The structural assignment of **Mikanin** is corroborated by spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a comprehensive, publicly available dataset for **Mikanin** is not readily available in a single source, data from structurally similar flavonoids, such as Pedalitin, provide a strong basis for the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of related flavonoid structures, the anticipated ^1H and ^{13}C NMR chemical shifts for **Mikanin** are presented below. These values are predictive and should be confirmed with experimental data.

Table 1: Predicted ^1H and ^{13}C NMR Data for **Mikanin**

Position	Predicted ^{13}C (ppm)	Predicted ^1H (ppm)	Multiplicity
2	~164.0	-	-
3	~138.0	-	-
4	~178.0	-	-
4a	~105.0	-	-
5	~153.0	-	-
6	~132.0	-	-
7	~158.0	-	-
8	~91.0	~6.5	s
8a	~152.0	-	-
1'	~123.0	-	-
2', 6'	~130.0	~8.0	d
3', 5'	~114.0	~7.0	d
4'	~162.0	-	-
6-OCH ₃	~60.0	~3.9	s
7-OCH ₃	~56.5	~3.9	s
4'-OCH ₃	~55.5	~3.8	s
3-OH	-	~9.4	s
5-OH	-	~12.5	s

Note: Predicted values are based on known substituent effects on the flavonoid scaffold and data from similar compounds. 's' denotes singlet, 'd' denotes doublet.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of **Mikanin**. The expected exact mass for the protonated molecule $[\text{M}+\text{H}]^+$ would

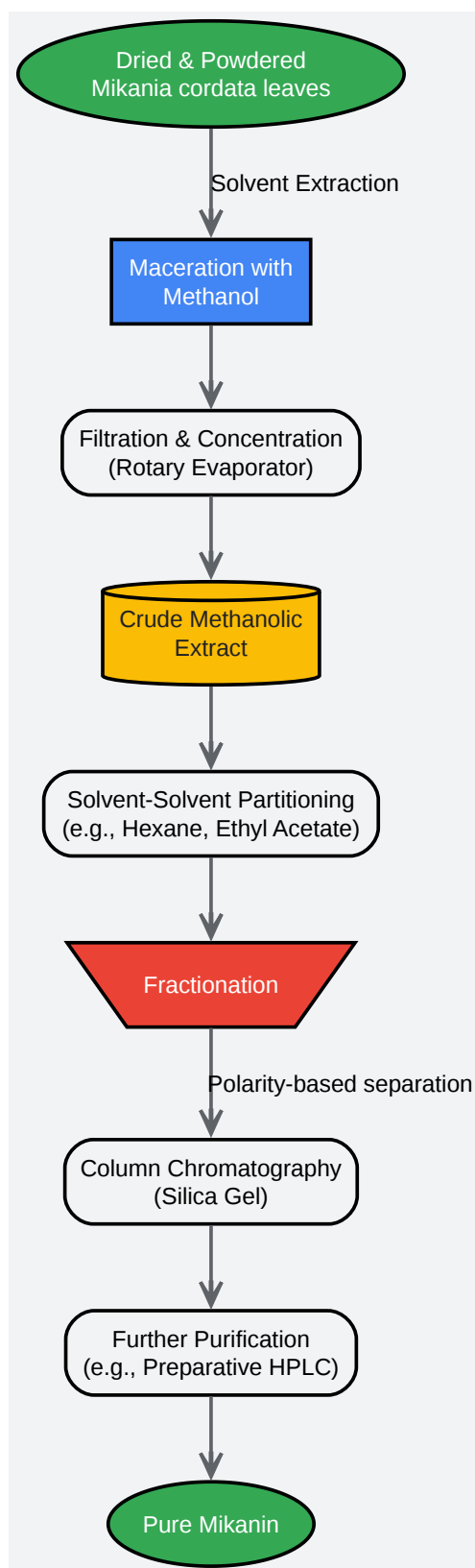
be approximately 345.0974, corresponding to the molecular formula $C_{18}H_{17}O_7^+$.

Experimental Protocols: Isolation and Synthesis

Isolation from Natural Sources

Mikanin has been reported to be isolated from plants of the Mikania genus, such as Mikania scandens and Mikania cordata. A general protocol for the isolation of flavonoids from Mikania cordata is outlined below. It is important to note that specific yields and purification steps may vary.

Experimental Workflow: Isolation of Flavonoids from Mikania cordata



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Figure 2: General workflow for the isolation of **Mikanin**.

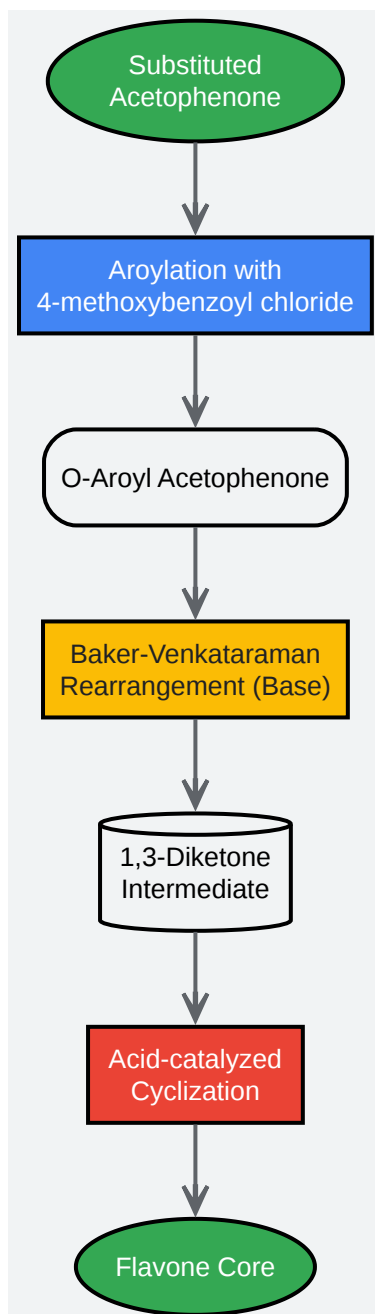
A detailed, generalized protocol is as follows:

- **Extraction:** Dried and powdered leaves of *Mikania cordata* are subjected to maceration with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
- **Concentration:** The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Fractionation:** The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids like **Mikanin** are typically enriched in the ethyl acetate fraction.
- **Chromatographic Purification:** The flavonoid-rich fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
- **Final Purification:** Fractions containing **Mikanin** are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Chemical Synthesis

The chemical synthesis of **Mikanin**, a substituted flavone, can be achieved through established synthetic routes for flavonoids. A common strategy involves the Baker-Venkataraman rearrangement or related methodologies. A generalized synthetic approach is presented below.

Synthetic Workflow: General Strategy for Flavone Synthesis



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Figure 3: A plausible synthetic route to the flavone core of **Mikanin**.

The key steps in a potential synthesis of **Mikanin** would include:

- Starting Materials: A suitably substituted acetophenone (e.g., 2',4',5'-trihydroxy-3'-methoxyacetophenone, which would require protection and further functionalization) and 4-methoxybenzoyl chloride.

- **Esterification:** Reaction of the substituted acetophenone with 4-methoxybenzoyl chloride in the presence of a base (e.g., pyridine) to form the corresponding O-aryl ester.
- **Baker-Venkataraman Rearrangement:** Treatment of the O-aryl ester with a base (e.g., potassium hydroxide in pyridine) to induce rearrangement to a 1,3-diketone intermediate.
- **Cyclization:** Acid-catalyzed cyclization of the 1,3-diketone (e.g., using sulfuric acid in acetic acid) to form the flavone ring system.
- **Functional Group Manipulations:** Subsequent steps would involve the introduction and/or modification of the methoxy and hydroxyl groups to achieve the final structure of **Mikanin**.

Potential Biological Activity and Signaling Pathways

Extracts from plants of the Mikania genus, which contain **Mikanin**, have been investigated for various pharmacological activities, notably anti-inflammatory and antioxidant effects. Studies on the methanol extract of Mikania cordata have suggested that its biological effects may be mediated through the modulation of key inflammatory signaling pathways.

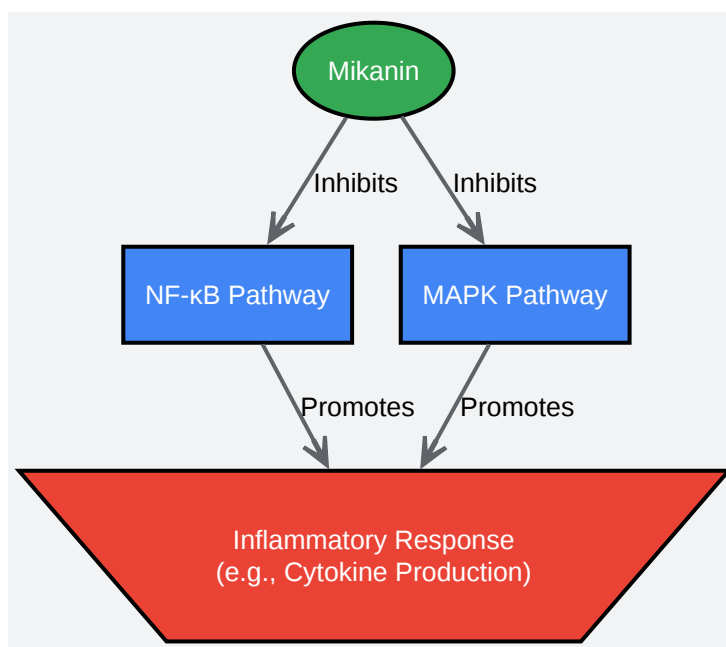
Anti-inflammatory and Antioxidant Effects

Research has indicated that extracts of Mikania species can suppress the production of pro-inflammatory mediators. This has led to the investigation of the underlying molecular mechanisms.

Modulation of NF- κ B and MAPK Signaling Pathways

The anti-inflammatory effects of Mikania cordata extract have been linked to the inhibition of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.^[2] While these studies have been conducted on extracts, it is plausible that **Mikanin**, as a constituent of these extracts, contributes to this activity.

Logical Relationship: Proposed Mechanism of Action



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Figure 4: Postulated inhibitory effect of **Mikanin** on inflammatory pathways.

Further research is required to definitively establish the direct effects of isolated **Mikanin** on these and other signaling cascades to fully elucidate its mechanism of action and therapeutic potential.

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